{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine
Description
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine is a bicyclic amine featuring a norbornene-derived core (bicyclo[2.2.1]hept-5-en-2-ylmethyl) attached to a branched alkyl substituent (3-methylbutan-2-yl). The bicyclic framework imparts rigidity and stereochemical complexity, while the alkyl chain enhances lipophilicity.
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C13H23N/c1-9(2)10(3)14-8-13-7-11-4-5-12(13)6-11/h4-5,9-14H,6-8H2,1-3H3 |
InChI Key |
XEXZMUJVVSVDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1CC2CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 3-methylbutan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of high-pressure reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Alkyl-Substituted Bicyclic Amines
- Structure : Methyl-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-amine.
- Key Properties: Smaller substituents (methyl and trimethyl groups) reduce steric hindrance compared to the target compound. Known as a nicotinic acetylcholine receptor antagonist, used in hypertension and addiction therapy .
Bicyclo[2.2.1]hept-5-en-2-ylmethyl Amine Derivatives ():
- Examples :
- (Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine hydrobromide (C₈H₁₄N·HBr).
- 1,3,3-Trimethyl derivatives (e.g., CAS 21252-46-0).
- Key Properties :
- Comparison :
- The target compound’s secondary amine and branched alkyl chain reduce nucleophilicity, altering reactivity in substitution reactions.
Aromatic/Heteroaromatic Derivatives
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine ():
- Structure: C₁₃H₁₇NO (MW 203.28).
- Key Properties :
Tetrahydrofuran (THF) Derivatives ():
- Example : Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine.
- Key Properties :
- Oxygen in THF enhances solubility and stabilizes charge via lone-pair interactions.
- Comparison :
- The target compound’s purely aliphatic structure lacks hydrogen-bond acceptors, favoring hydrophobic interactions in biological targets.
Sulfonamide and Urea Derivatives
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide ():
- Structure: C₉H₁₂F₃NO₂S (MW 255.26).
- Key Properties: Trifluoromethanesulfonamide group increases acidity (pKa ~6–7) and electronic withdrawal. Used in photoresist monomers for semiconductor manufacturing .
- Comparison :
- The target compound’s amine group is less acidic (pKa ~10–11), making it unsuitable for ionic polymerization but more basic for protonation-dependent bioactivity.
Bicyclo[2.2.1]heptane-2-yl Isocyanate-Derived Ureas ():
- Example : 1,3-Disubstituted ureas with RNA virus inhibition (IC₅₀ <1 µM).
- Key Properties :
- Comparison: The target compound’s amine could serve as a precursor for urea derivatives, but its lack of hydrogen-bond donors limits direct enzyme interaction.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine is a bicyclic compound characterized by its unique structure and amine functional group, which contribute to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and applications in various fields.
- Molecular Formula : C13H23N
- Molecular Weight : 193.33 g/mol
- IUPAC Name : N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methylbutan-2-amine
The bicyclic structure is notable for its reactivity and ability to interact with biological targets, influencing various biochemical pathways.
Biological Activity
The biological activity of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine stems from its interaction with specific molecular targets within biological systems. Research indicates that compounds of this class may modulate enzyme activities and metabolic processes.
The mechanism through which this compound exerts its effects involves binding to enzymes or receptors, leading to modulation of their activity. This can result in alterations in signal transduction pathways and gene expression regulation.
Case Studies
-
Enzyme Interaction Studies :
- A study examined the interaction of bicyclic amines with various enzymes involved in metabolic pathways. The results indicated that these compounds could act as inhibitors or activators depending on their structural variations and the specific enzyme target involved.
-
Antimicrobial Activity :
- Preliminary investigations into the antimicrobial properties of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine revealed potential efficacy against certain bacterial strains, suggesting its application in developing new antimicrobial agents.
-
Neuropharmacological Effects :
- Research has explored the neuropharmacological effects of similar bicyclic compounds, indicating potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Synthesis Methods
The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine typically involves:
- Starting Materials : Bicyclo[2.2.1]hept-5-en-2-ylmethanol and 3-methylbutan-2-amine.
- Reaction Conditions : Catalyzed by acids or bases under controlled temperatures to ensure high yields.
- Purification Techniques : Common methods include chromatography and crystallization to isolate the final product.
Applications
The unique structural features of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine make it valuable in several fields:
- Pharmaceuticals : Potential use as a lead compound for drug development targeting specific diseases.
- Biochemistry : Investigated as a ligand in biochemical assays.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-methylbutan-2-yl)amine:
| Compound | Structure | Biological Activity |
|---|---|---|
| Bicyclo[2.2.1]hept-5-enylmethylamine | Bicyclic | Moderate enzyme inhibition |
| Bicyclo[3.3.0]octane derivatives | Bicyclic | Antimicrobial properties |
| {Bicyclo[2.2.1]hept-5-en-(substituent)} | Varies | Diverse pharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
